molecular formula C21H18O4 B12938763 2-(2,3-Dihydro-1H-inden-5-yl)-2-oxoethyl 2H-chromene-3-carboxylate

2-(2,3-Dihydro-1H-inden-5-yl)-2-oxoethyl 2H-chromene-3-carboxylate

Katalognummer: B12938763
Molekulargewicht: 334.4 g/mol
InChI-Schlüssel: DZIQFABCGCATPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,3-Dihydro-1H-inden-5-yl)-2-oxoethyl 2H-chromene-3-carboxylate is a synthetic organic compound that belongs to the class of chromene derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydro-1H-inden-5-yl)-2-oxoethyl 2H-chromene-3-carboxylate typically involves multi-step organic reactions. One possible route could involve the condensation of 2H-chromene-3-carboxylic acid with 2-(2,3-Dihydro-1H-inden-5-yl)-2-oxoethyl chloride in the presence of a base such as triethylamine. The reaction conditions may include refluxing in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,3-Dihydro-1H-inden-5-yl)-2-oxoethyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(2,3-Dihydro-1H-inden-5-yl)-2-oxoethyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, and affecting gene expression. Detailed studies are required to elucidate the exact mechanisms.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2H-chromene-3-carboxylate derivatives: Known for their diverse biological activities.

    Indene derivatives: Studied for their potential therapeutic effects.

Uniqueness

2-(2,3-Dihydro-1H-inden-5-yl)-2-oxoethyl 2H-chromene-3-carboxylate is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Eigenschaften

Molekularformel

C21H18O4

Molekulargewicht

334.4 g/mol

IUPAC-Name

[2-(2,3-dihydro-1H-inden-5-yl)-2-oxoethyl] 2H-chromene-3-carboxylate

InChI

InChI=1S/C21H18O4/c22-19(16-9-8-14-5-3-6-15(14)10-16)13-25-21(23)18-11-17-4-1-2-7-20(17)24-12-18/h1-2,4,7-11H,3,5-6,12-13H2

InChI-Schlüssel

DZIQFABCGCATPM-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=C(C1)C=C(C=C2)C(=O)COC(=O)C3=CC4=CC=CC=C4OC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.